molecular formula C12H22O B14779291 7-Dodecenal

7-Dodecenal

Cat. No.: B14779291
M. Wt: 182.30 g/mol
InChI Key: HTUHYXDEKCWDCI-UHFFFAOYSA-N
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Description

7-Dodecenal (C₁₂H₂₂O) is a monounsaturated aldehyde with a 12-carbon chain and a double bond at the 7th position. Its molecular weight is 182.30 g/mol, and it exists in stereoisomeric forms, with the (Z)-isomer being biologically significant in pheromone systems . This compound is synthesized via oxidation of corresponding alcohols or reduction of carboxylic acids, achieving >99% purity through gas chromatography validation .

7-Dodecenal is a key component in insect pheromones, particularly for species like Coniesta ignifusalis (millet stemborer) and Orthosia gothica (Lepidoptera), where it acts as a sex attractant. Its vaporization enthalpy (ΔvapHm) is 69.4 kJ·mol⁻¹ at 298 K, reflecting moderate volatility suited for sustained release in field applications .

Properties

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

dodec-7-enal

InChI

InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h5-6,12H,2-4,7-11H2,1H3

InChI Key

HTUHYXDEKCWDCI-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CCCCCCC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

(Z)-7-Dodecen-1-al can be synthesized through various methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF).

Industrial Production Methods

In industrial settings, (Z)-7-Dodecen-1-al is often produced through the hydroformylation of 1-dodecene. This process involves the addition of a formyl group to the double bond of 1-dodecene in the presence of a catalyst, usually a rhodium or cobalt complex, under high pressure and temperature conditions.

Chemical Reactions Analysis

Types of Reactions

(Z)-7-Dodecen-1-al undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form (Z)-7-dodecenoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to (Z)-7-dodecen-1-ol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Grignard reagents or organolithium compounds in anhydrous conditions.

Major Products Formed

    Oxidation: (Z)-7-Dodecenoic acid.

    Reduction: (Z)-7-Dodecen-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(Z)-7-Dodecen-1-al has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its role as a pheromone in certain insect species, influencing their behavior and mating patterns.

    Medicine: Research is ongoing to explore its potential therapeutic properties, including its use as an antimicrobial agent.

    Industry: It is widely used in the fragrance industry due to its pleasant odor, and in the production of flavoring agents.

Mechanism of Action

The mechanism by which (Z)-7-Dodecen-1-al exerts its effects varies depending on its application. In biological systems, it acts as a pheromone by binding to specific receptors in the olfactory system of insects, triggering a behavioral response. The molecular targets and pathways involved include olfactory receptor neurons and signal transduction pathways that lead to changes in behavior.

Comparison with Similar Compounds

Key Findings :

  • Double Bond Position : Shifting the double bond from the 7th to 9th position in dodecenal eliminates pheromone activity in C. ignifusalis, underscoring the specificity of receptor interactions .
  • Chain Length : Extending the chain to 14 carbons (7-tetradecenal) increases molecular weight and reduces volatility, altering its ecological role in long-range signaling .
Physical and Thermodynamic Properties

Vaporization enthalpy and volatility are critical for pheromone dispersion:

Compound ΔvapHm (kJ·mol⁻¹) Temperature (K) Volatility Ranking
(Z)-7-Dodecenal 69.4 298 Moderate
(Z)-5-Decenal 62.1* 298 High
(Z)-7-Tetradecenal 78.2* 298 Low

*Estimated based on homologous series trends .

Analysis :

  • Shorter-chain analogs (e.g., 5-decenal) exhibit higher volatility but lack target specificity.
  • 7-Dodecenal balances volatility and stability, making it optimal for sustained field deployment .

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